1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine
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Overview
Description
1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is an organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a prop-2-yn-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride and a suitable base such as triethylamine.
Attachment of the Prop-2-yn-1-yloxy Methyl Group: The prop-2-yn-1-yloxy methyl group can be attached through an etherification reaction using propargyl alcohol and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylsulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can act as a pharmacophore, interacting with specific binding sites, while the piperidine ring can modulate the compound’s overall conformation and binding affinity. The prop-2-yn-1-yloxy methyl group can further influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfonyl)piperidine: Lacks the prop-2-yn-1-yloxy methyl group, which may result in different reactivity and biological activity.
3-((Prop-2-yn-1-yloxy)methyl)piperidine: Lacks the benzylsulfonyl group, which may affect its pharmacological properties.
1-(Benzylsulfonyl)-3-methylpiperidine: Contains a methyl group instead of the prop-2-yn-1-yloxy methyl group, leading to different chemical and biological properties.
Uniqueness
1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is unique due to the presence of both the benzylsulfonyl and prop-2-yn-1-yloxy methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-benzylsulfonyl-3-(prop-2-ynoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-2-11-20-13-16-9-6-10-17(12-16)21(18,19)14-15-7-4-3-5-8-15/h1,3-5,7-8,16H,6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZFORPKOFOJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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